molecular formula C23H16N4O B1293326 Ngic-I CAS No. 136194-76-8

Ngic-I

Cat. No.: B1293326
CAS No.: 136194-76-8
M. Wt: 364.4 g/mol
InChI Key: OYIIOLJNSPALSW-UHFFFAOYSA-N
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Description

Ngic-I is a cell-permeable, selective indolocarbazole compound that functions as an inhibitor of protein kinase C. It is known for its potent inhibitory effects on human cytomegalovirus UL97 kinases, which leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregates . This compound has significant applications in scientific research, particularly in the fields of virology and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolocarbazoles, including Ngic-I, typically involves the construction of a planar ring system consisting of indole and carbazole elements. The synthetic routes often start with the formation of the indole ring, followed by the construction of the carbazole moiety. Common reagents used in these reactions include indole derivatives, carbazole precursors, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Ngic-I undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indolocarbazole structure.

    Substitution: Substitution reactions can introduce different substituents on the indole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted indolocarbazoles, oxidized derivatives, and reduced forms of this compound, each with distinct biological activities and properties .

Scientific Research Applications

Ngic-I has a wide range of scientific research applications:

Comparison with Similar Compounds

Ngic-I is compared with other indolocarbazole compounds, such as:

    Staurosporine: Another potent protein kinase C inhibitor with broader kinase inhibition profile.

    K252a: A selective inhibitor of protein kinase C and other kinases, used in neurobiology research.

    Midostaurin: A derivative of staurosporine with applications in cancer therapy.

This compound is unique due to its high selectivity for protein kinase C and its potent antiviral activity against human cytomegalovirus .

Properties

IUPAC Name

3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIIOLJNSPALSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (0.96 mmole) 6,7,12,13-tetrahydro-5-oxo-5H-indolo[2.3-a]pyrrolo [3,4-c]carbazole, suspended in 20 mL acetonitrile, are mixed with 0.3 mL (4.56 mole) acrylic acid nitrile and 2 drops of 1,8-diazabicyclo[5,4,0[undec-7-ene (DBU) and stirred for 3 days at 20° C. The mixture of starting materials and product is filtered off, again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile and stirred for a further 3 days at 20° C. After again repeating this procedure and after a further 3 days at 20° C., the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which decompose above 275° C.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
acrylic acid nitrile
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5,4,0
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?

A: this compound directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, this compound prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.

Q2: What is the impact of this compound on the cytoplasmic events of the HCMV life cycle?

A: Research shows that this compound, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:

    Q3: What is the significance of targeting pUL97 for antiviral therapy?

    A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to this compound strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of this compound for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.

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